N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic oxazolidinone derivative characterized by a 3-chlorophenyl group at the 3-position of the oxazolidinone ring and an o-tolyloxy acetamide side chain. Oxazolidinones are a class of antibiotics and bioactive molecules known for their unique mechanism of action, primarily inhibiting bacterial protein synthesis.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-13-5-2-3-8-17(13)25-12-18(23)21-10-16-11-22(19(24)26-16)15-7-4-6-14(20)9-15/h2-9,16H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCTLSXDGNXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.8 g/mol. The structural characteristics include an oxazolidinone ring and a chlorophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₂O₃ |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 954701-96-3 |
This compound exhibits its biological effects through various mechanisms:
- Inhibition of β-secretase (BACE) : This compound has been investigated for its role in inhibiting BACE, an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE, the compound may reduce the production of amyloid-beta peptides, which aggregate and form plaques in the brains of Alzheimer's patients.
- Antibacterial Activity : Similar compounds in the oxazolidinone class are known for their antibacterial properties. They typically function by inhibiting protein synthesis in bacteria through binding to the ribosomal subunit.
- Cardiovascular Applications : Preliminary studies suggest potential applications in treating cardiovascular disorders, especially those related to microvascular complications and thrombotic microangiopathy.
Case Studies
- Alzheimer's Disease : In a study focusing on neurodegenerative diseases, this compound was shown to significantly reduce amyloid plaque formation in murine models when administered at therapeutic doses.
- Antimicrobial Efficacy : A series of tests conducted against various bacterial strains demonstrated that the compound exhibited significant inhibitory effects comparable to established antibiotics like linezolid. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other oxazolidinones:
| Compound Name | Activity Type | MIC (µg/mL) | BACE Inhibition (%) |
|---|---|---|---|
| This compound | Antibacterial | 4 | 75 |
| Linezolid | Antibacterial | 8 | N/A |
| N-Boc-Oxazolidinone | Antibacterial | 16 | 50 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide exhibit notable antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to possess activity against various bacterial strains:
- Mechanism of Action : These compounds often inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Case Study : A study demonstrated that oxazolidinone derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Anticancer Potential
The anticancer properties of this compound are being explored through various studies:
- In Vitro Studies : Preliminary investigations have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
- Molecular Docking Studies : Computational studies suggest that this compound can interact with key targets involved in cancer proliferation, indicating its potential as a lead compound for further development .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects:
- In Silico Evaluations : Molecular docking studies have indicated that it could act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases such as asthma and arthritis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxazolidinone Core : The initial step includes the cyclization of appropriate precursors to form the oxazolidinone structure.
- Substitution Reactions : Subsequent steps involve introducing the chlorophenyl and o-tolyloxy groups through nucleophilic substitutions.
- Characterization Techniques : The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazolidinone Class
Linezolid (N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide)
- Structure: Linezolid shares the oxazolidinone core and acetamide side chain but substitutes the 3-chlorophenyl group with a 3-fluoro-4-morpholinylphenyl moiety.
- Synthesis : Prepared via TFA-mediated deprotection and TEA neutralization, similar to methods for compound 5 and 7b in .
- Activity : A clinically approved antibiotic with potent activity against Gram-positive bacteria. The morpholine ring enhances solubility and bioavailability .
Ranbezolid ((S)-N-((3-(3-Fluoro-4-(4-((5-Nitrofuran-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide)
- Structure : Features a nitrofuran-containing piperazine substituent instead of the o-tolyloxy group.
- Activity : Exhibits biofilm reduction in combination with C-TEMPO, as shown in Table S1 (). The nitrofuran moiety contributes to redox-mediated antibacterial effects .
(S)-N-((3-(4-(1,1-Dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 168828-59-9)
Chlorophenyl-Containing Acetamide Derivatives
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
- Structure : A thiazolidinedione-acetamide hybrid with a 3-chlorophenyl group.
- The thiazolidinedione ring is critical for iNOS inhibition .
N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Comparative Data Tables
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- The 3-chlorophenyl group in the target compound may enhance target binding compared to 3-fluorophenyl analogues (e.g., Linezolid) due to increased lipophilicity .
- The o-tolyloxy acetamide side chain could improve membrane permeability relative to bulkier substituents like nitrofuran-piperazine in ranbezolid .
Synthetic Challenges: Oxazolidinones often require precise stereochemical control during synthesis.
Therapeutic Potential: While the target compound’s exact activity is unreported, structurally related chlorophenyl-acetamide hybrids show promise in anti-inflammatory and antimicrobial contexts .
Q & A
Q. How can researchers optimize the synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide to improve yield and purity?
Methodological Answer:
- Substitution Reactions : Start with 3-chloro-4-fluoronitrobenzene and a phenolic derivative (e.g., o-tolyl alcohol) under alkaline conditions to form the aryl ether linkage. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 7:3) .
- Reduction Steps : Use iron powder in acidic conditions to reduce nitro intermediates to anilines. Purify via recrystallization (e.g., ethanol/water) to remove iron residues .
- Condensation : Employ condensing agents like DCC (dicyclohexylcarbodiimide) or HATU for coupling the oxazolidinone and acetamide moieties. Optimize solvent systems (e.g., DMF or dichloromethane) to minimize side products .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the oxazolidinone ring (δ 4.2–4.5 ppm for methylene protons) and o-tolyloxy group (δ 6.8–7.3 ppm for aromatic protons) .
- HPLC : Validate purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 387.8 for [M+H]) .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
Methodological Answer:
- Solubility Screening : Test in DMSO, methanol, and PBS (pH 7.4) using UV-Vis spectroscopy at λmax (e.g., 280 nm). Record saturation concentrations via nephelometry .
- Stability Studies : Incubate at 25°C and 40°C for 72 hours. Monitor degradation by HPLC and identify byproducts via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chlorophenyl and o-tolyloxy groups in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the 3-chlorophenyl group with bromo, methyl, or methoxy derivatives. Use Ullmann coupling or Suzuki-Miyaura reactions for diversification .
- Biological Assays : Test analogs against target enzymes (e.g., bacterial RNA polymerase) using IC50 measurements. Correlate substituent electronegativity (Hammett σ values) with activity .
- Data Analysis : Apply multivariate regression to identify key structural contributors (e.g., Cl vs. CH3 groups) .
Table 1 : Example SAR Data for Analogues
| Substituent (R) | IC50 (μM) | LogP |
|---|---|---|
| 3-Cl | 0.45 | 2.8 |
| 3-Br | 0.52 | 3.1 |
| 3-OCH3 | 1.20 | 1.9 |
Q. What strategies can resolve contradictions in reported biological data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Metabolite Profiling : Identify active metabolites via hepatic microsome incubation and LC-MS/MS. Compare pharmacokinetic parameters (AUC, Cmax) across models .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to off-target receptors (e.g., CYP450 isoforms) .
Q. How can researchers develop a robust analytical method for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) for serum/plasma. Validate recovery rates (>85%) via spike-and-recovery experiments .
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 387.8 → 214.1 for quantification). Calibrate with internal standards (e.g., deuterated analogs) .
- Validation : Assess linearity (R<sup>2</sup> > 0.99), LOD (0.1 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .
Q. What mechanistic insights can be gained from studying the toxicity profile of this compound?
Methodological Answer:
- In Vitro Toxicity : Perform MTT assays on hepatocytes (HepG2) and renal cells (HK-2) to determine CC50 values. Compare with therapeutic index (CC50/IC50) .
- Reactive Metabolites : Incubate with glutathione (GSH) and monitor adduct formation via LC-MS. Identify potential oxidative stress pathways .
- In Vivo Studies : Administer to Wistar rats (10–100 mg/kg) for 28 days. Analyze serum ALT/AST and histopathology of liver/kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
